Levonordefrin hydrochloride

Adrenergic Pharmacology Receptor Selectivity Vasoconstrictor Profiling

Formulating dental anesthetics where epinephrine's β-mediated cardiac stimulation poses risk? Levonordefrin hydrochloride delivers a differentiated 3:1 α:β adrenergic receptor activation profile-75% α-adrenergic vs. 25% β-adrenergic activity-reducing β2 vasodilation while maintaining anesthetic efficacy at the established 1:20,000 concentration with mepivacaine HCl 2% or 3%. • USP monograph compliance: assay 98.0%-102.0% C₉H₁₃NO₃, total impurities ≤1.0%, single impurity ≤0.5% • Pressor dose-response indistinguishable from norepinephrine; significant divergence from epinephrine only at highest dose levels • Finished injection pH specification: 3.3-5.5 (2% cartridge solutions)

Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
CAS No. 61-96-1
Cat. No. B1259165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonordefrin hydrochloride
CAS61-96-1
Synonyms3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine
Molecular FormulaC9H14ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
InChIInChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1
InChIKeyYRJLEOWRVNBAOI-AXHNGXNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonordefrin Hydrochloride Profile


Levonordefrin hydrochloride (CAS 61-96-1, also referred to as corbadrine, (-)-cobefrin, or (-)-α-methylnoradrenaline) is a synthetic catecholamine sympathomimetic amine that functions primarily as an α-adrenergic receptor agonist [1]. The compound is structurally characterized as the hydrochloride salt of levonordefrin (C9H13NO3·HCl), which enhances its aqueous solubility and stability for clinical formulation [2]. Levonordefrin is a norepinephrine derivative with preferential activity at α2-adrenergic receptors and is predominantly employed as a vasoconstrictor additive in dental local anesthetic preparations, most notably in fixed-combination injectable products with mepivacaine hydrochloride [3]. The compound received its initial FDA approval prior to 1982 and remains listed in the USP-NF with defined purity specifications [4].

Compound Type Synthetic catecholamine hydrochloride salt; α-adrenergic receptor agonist
Primary Use Vasoconstrictor additive in dental anesthetic research formulations
Specification USP-NF monograph; assay and impurity thresholds defined

Levonordefrin Substitution Limitations


Despite sharing a common indication as vasoconstrictor additives in local anesthetic preparations, levonordefrin hydrochloride exhibits a quantitatively distinct adrenergic receptor activation profile compared to epinephrine, the most commonly used alternative. Specifically, levonordefrin demonstrates approximately 75% α-adrenergic activity and only 25% β-adrenergic activity, whereas epinephrine displays a roughly balanced 50% α and 50% β activity profile [1]. This difference in β-activity translates into measurable variations in cardiovascular pharmacodynamics, including the presence or absence of β2-mediated vasodilation, which has been demonstrated in controlled animal models [2]. Furthermore, the true pressor potency difference between levonordefrin and epinephrine has been shown to be less than the fivefold difference commonly assumed in clinical practice, with statistically significant divergence observed only at the highest dose levels [3]. Consequently, simple concentration-based substitution without consideration of these receptor-level and pharmacodynamic distinctions can lead to unanticipated differences in local tissue response and systemic cardiovascular effects. Procurement decisions must therefore account for these non-interchangeable pharmacological properties.

Levonordefrin HCl
Epinephrine
α/β Activity
~75% α / 25% β (3:1 ratio)
~50% α / 50% β (1:1 ratio)
β2 Vasodilation
Absent in preclinical models
Present; mediates vasodilation
Formulation Context
Typically 1:20,000 with mepivacaine
Typically 1:100,000 with lidocaine
Receptor profile differences may shift local tissue response and endpoint interpretation; direct concentration-based substitution is not recommended without validation.

Levonordefrin Differentiation Evidence


Adrenergic Receptor α/β Selectivity

Levonordefrin exhibits a substantially higher α-adrenergic to β-adrenergic activity ratio compared to epinephrine. Published pharmacological profiles indicate that levonordefrin possesses approximately 75% α-adrenergic activity and 25% β-adrenergic activity, yielding an α:β ratio of 3:1. In contrast, epinephrine demonstrates approximately 50% α-adrenergic activity and 50% β-adrenergic activity, yielding an α:β ratio of 1:1 [1]. This quantitative difference in receptor subtype engagement is further supported by in vivo studies demonstrating that levonordefrin, like norepinephrine, shows no evidence of β2-adrenoceptor-mediated vasodilation, whereas epinephrine consistently produces this β2-mediated response [2].

α/β Selectivity
Cross-study comparable
Levonordefrin~75% α / 25% β
Epinephrine~50% α / 50% β
Ratio difference3:1 vs 1:1
Higher α-preference may reduce β2-mediated vasodilation in study models.
Receptor engagement derived from functional studies; confirm in target tissue model.
Adrenergic Pharmacology Receptor Selectivity Vasoconstrictor Profiling

Pressor Effect Comparison

In an anesthetized dog model with autonomic reflexes blocked by mecamylamine, the pressor effects of intravenously administered levonordefrin (nordefrin) were compared to those of epinephrine and norepinephrine over a 100-fold dose range (0.1–10.0 μg/kg). Epinephrine caused a significantly greater pressor effect than levonordefrin only at the highest dose studied (10.0 μg/kg); at low to moderate doses (0.1–3.0 μg/kg), there was no significant difference in pressor response between the two drugs [1]. Furthermore, levonordefrin was qualitatively indistinguishable from norepinephrine in its pressor profile, with neither agent showing evidence of β2-adrenoceptor-mediated vasodilation [2].

Pressor Effect
Head-to-head comparison
Doses 0.1–3.0 μg/kgNo significant difference vs epinephrine
Dose 10.0 μg/kgEpinephrine significantly higher
True potency gapLess than fivefold
Supports dose-response interpretation in autonomic-blocked canine model.
Anesthetized dog model; mecamylamine block; IV route. Extrapolation to local infiltration requires review.
Cardiovascular Pharmacology Dose-Response Pressor Activity

Clinical Anesthetic Efficacy

A prospective, randomized, double-blind crossover study compared the anesthetic efficacy of 2% mepivacaine with 1:20,000 levonordefrin versus 2% lidocaine with 1:100,000 epinephrine in maxillary central incisors and first molars. Sixty subjects received maxillary infiltrations of 1.8 mL of each formulation at separate appointments. Anesthetic success, defined as obtaining 2 consecutive 80 readings with an electric pulp tester within 10 minutes, was not significantly different between the two formulations for both tooth types [1]. However, neither anesthetic agent provided a full hour of pulpal anesthesia [2].

Anesthetic Efficacy
Head-to-head comparison
Formulation A2% mepivacaine + 1:20,000 levonordefrin
Formulation B2% lidocaine + 1:100,000 epinephrine
Success rateNot significantly different (P>0.05)
DurationNeither achieved full 60-min pulpal anesthesia
Reported endpoint equivalence in dental infiltration model (n=60).
Randomized double-blind crossover; maxillary incisor/molar; electric pulp test. Model-specific response.
Dental Anesthesia Clinical Efficacy Randomized Controlled Trial

USP Purity Specifications

The United States Pharmacopeia (USP) monograph for Levonordefrin specifies that the dried substance contains not less than 98.0 percent and not more than 102.0 percent of C9H13NO3 [1]. Chromatographic purity testing requires that the sum of related compounds (secondary spots observed by TLC) corresponds to not more than 1.0%, with no single impurity corresponding to more than 0.5% [2]. Loss on drying is specified as not more than 1.0% of weight when dried in vacuum at 60°C for 15 hours [3].

USP Specifications
Supporting evidence
Assay 98.0–102.0% C9H13NO3; total impurities ≤1.0%; single impurity ≤0.5%; loss on drying ≤1.0%
Defines pharmaceutical-quality thresholds for API procurement.
USP-NF monograph; TLC and titrimetric methods. Verify supplier CoA against these limits.
Quality Control USP Compliance API Sourcing

Oxidation Potential Ranking

Electrochemical analysis using cyclic and square-wave voltammetry has established a quantitative ranking of oxidation potentials for catecholamines. According to decreasing oxidation potential, the capacity to act as an antioxidant increases in the order: norepinephrine < levonordefrin < epinephrine < isoprenaline/carbidopa < D-DOPA < dopamine [1]. This ranking places levonordefrin with an intermediate oxidation potential between norepinephrine and epinephrine, suggesting that levonordefrin possesses greater inherent oxidative stability compared to epinephrine but less than norepinephrine.

Oxidation Potential
Class-level inference
1 Norepinephrine (lowest)
2 Levonordefrin
3 Epinephrine
4 Isoprenaline / Carbidopa
5 D-DOPA
6 Dopamine (highest)
Intermediate oxidative stability may affect formulation shelf-life studies.
Voltammetry ranking; confirm under intended storage conditions.
Electrochemistry Stability Oxidation Potential

Levonordefrin Application Scenarios


Dental Anesthetic with Reduced β-Stimulation

Formulators developing dental anesthetic products intended for use in patient populations where minimizing β1-mediated cardiac stimulation or β2-mediated vasodilation is clinically desirable should prioritize levonordefrin hydrochloride over epinephrine. The quantified α:β activity ratio of 3:1 for levonordefrin, compared to the 1:1 ratio for epinephrine [1], provides a pharmacological basis for expecting a more favorable cardiovascular profile. The clinical equivalence demonstrated in the randomized controlled trial comparing mepivacaine with 1:20,000 levonordefrin to lidocaine with 1:100,000 epinephrine [2] supports that anesthetic efficacy is maintained despite this receptor profile difference. Formulations should be developed with levonordefrin at the established 1:20,000 concentration (0.05 mg/mL) in combination with mepivacaine hydrochloride 2% or 3% [3].

USP-Compliant API Sourcing & QC

Procurement professionals and quality control laboratories sourcing levonordefrin hydrochloride API for pharmaceutical manufacturing must verify supplier Certificates of Analysis against the USP monograph specifications: assay content between 98.0% and 102.0% of C9H13NO3, total related compounds not exceeding 1.0%, and no single impurity exceeding 0.5% [1]. Additional critical quality parameters include loss on drying not more than 1.0%, specific rotation between +28° and +31° (measured at 25°C in 0.3 N hydrochloric acid), and residue on ignition not more than 0.2% [2]. For finished injectable products such as mepivacaine hydrochloride and levonordefrin injection, the USP monograph further specifies that the levonordefrin content must be between 90.0% and 110.0% of the labeled amount, with pH maintained between 3.3 and 5.5 for 2% cartridge solutions [3].

Adrenergic Subtype Selectivity Research

Investigators conducting receptor pharmacology studies to elucidate the differential cardiovascular effects of adrenergic vasoconstrictors should utilize levonordefrin hydrochloride as a model compound with an intermediate α/β selectivity profile. The quantitative data showing that levonordefrin's pressor dose-response curve was indistinguishable from norepinephrine and not significantly different from epinephrine except at the highest dose (10 μg/kg) [1] positions this compound as a valuable tool for dissecting the contributions of specific adrenergic receptor subtypes to overall pressor responses. The absence of β2-mediated vasodilation with levonordefrin, in contrast to the clear β2-mediated vasodilation observed with epinephrine [2], further supports its utility in experimental designs requiring separation of α-mediated vasoconstriction from β-mediated vasodilation.

Application
Selection Property
Validation Focus
Dental Anesthetic Formulation Research
α-adrenergic bias (3:1 α/β ratio)
Confirm vasoconstrictor response and pulpal anesthesia duration in target model
USP-Compliant API Sourcing
Monograph-defined purity and impurity limits
Verify CoA against assay, related compounds, loss on drying, and specific rotation
Adrenergic Subtype Selectivity Studies
Intermediate α/β selectivity; absence of β2 vasodilation
Dissect α-mediated vasoconstriction vs β-mediated vasodilation in cardiovascular models

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